molecular formula C16H15N3O4S B2368429 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1396709-19-5

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2368429
CAS No.: 1396709-19-5
M. Wt: 345.37
InChI Key: UFDYBGIWTCPOPU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[1,5-a]pyridine ring and a benzo[b][1,4]dioxine ring . Pyrazolo[1,5-a]pyridine is an important core of nitrogen ring junction heterocyclic compounds and has been used in medicinal chemistry and drug molecule production .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyridine compounds are versatile and easy to prepare, and they can create further ring extensions. Electron gaining and donating in pyrazolo pyridine can make a difference in chemical property .

Scientific Research Applications

One significant area of research involves the synthesis and evaluation of sulfonamide derivatives for their antibacterial and anticancer properties. Novel sulfonamide isoxazolo[5,4-b]pyridines have shown antimicrobial activity towards strains like Pseudomonas aeruginosa and Escherichia coli, as well as inhibitory effects on the proliferation of breast carcinoma cell lines (Poręba et al., 2015). Another study focused on sulfonamide-based heterocyclic compounds, which demonstrated significant antibacterial activity and were considered as potential candidates for further in-depth study (Azab et al., 2013).

Antioxidant Properties and Enzyme Inhibition

Sulfonamide derivatives have also been explored for their antioxidant properties and enzyme inhibitory activities. A study designed novel 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives to investigate their potential as antioxidants, particularly against ABTS. The findings indicated promising antioxidant activities, with certain compounds outperforming standard antioxidants like ascorbic acid (Aziz et al., 2021).

Furthermore, new pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups were synthesized and evaluated as carbonic anhydrase and cholinesterase inhibitors. These compounds showed comparable inhibitory activities to known inhibitors, suggesting their potential for further exploration in the field of enzyme inhibition (Stellenboom & Baykan, 2019).

Future Directions

Pyrazolo[1,5-a]pyridine compounds have an emerging interest in synthetic as well as medicinal chemistry . The growing wealth of pyrazolo [1,5- a ]pyridine analog focuses on synthetic strategies in current years .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The compound plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. The pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . The compound’s structure allows it to participate in a variety of biochemical reactions, contributing to its pharmacological activity .

Cellular Effects

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . The compound has shown superior cytotoxic activities against certain cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, contributing to its pharmacological activity .

Temporal Effects in Laboratory Settings

The compound has been synthesized through various methods, indicating its stability .

Metabolic Pathways

The compound is known to interact with various enzymes and cofactors .

Transport and Distribution

The compound’s structure suggests potential interactions with transporters or binding proteins .

Subcellular Localization

The compound’s structure suggests potential targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c20-24(21,13-4-5-15-16(9-13)23-8-7-22-15)18-11-12-10-17-19-6-2-1-3-14(12)19/h1-6,9-10,18H,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDYBGIWTCPOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=C4C=CC=CN4N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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